Cyclopropyl(2-ethylphenyl)methanone

Description

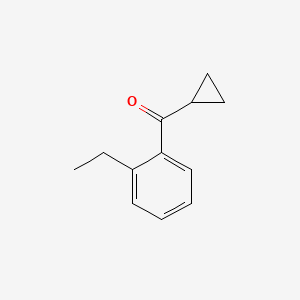

Cyclopropyl(2-ethylphenyl)methanone (CAS: 1600193-96-1) is a ketone derivative featuring a cyclopropyl group bonded to a methanone moiety, which is further substituted with a 2-ethylphenyl aromatic ring. This compound belongs to the class of cyclopropyl aryl ketones, characterized by their unique steric and electronic properties due to the strained cyclopropane ring and the aromatic substituent.

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

cyclopropyl-(2-ethylphenyl)methanone |

InChI |

InChI=1S/C12H14O/c1-2-9-5-3-4-6-11(9)12(13)10-7-8-10/h3-6,10H,2,7-8H2,1H3 |

InChI Key |

VTIRXONSPGSLQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(2-ethylphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-ethylphenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-ethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cyclopropyl(2-ethylphenyl)methanone serves as a versatile intermediate in organic synthesis. Its cyclopropyl group contributes to the compound's unique reactivity, making it suitable for various transformations.

- Synthesis of Cyclopropyl Ketones : The compound can be synthesized through the reaction of cyclopropyl carbinol with appropriate acylating agents. This method allows for the introduction of various functional groups, enhancing the compound's utility in further synthetic applications .

- Donor-Acceptor Cyclopropanes : Research indicates that cyclopropyl ketones can participate in donor-acceptor cyclopropane reactions. These reactions are significant for synthesizing complex organic molecules with high stereochemical control .

Catalysis

The compound has been explored as part of metallocene catalysts used in olefin polymerization. The incorporation of cyclopropyl groups into metallocene structures can improve the catalytic efficiency and selectivity for polymerization reactions.

- Metallocene Catalysts : Cyclopropyl-substituted metallocenes have shown promise in catalyzing olefin polymerization processes, potentially leading to polymers with enhanced properties such as increased thermal stability and mechanical strength . This application is crucial for industries focused on producing high-performance plastics.

Cosmetic Formulations

Emerging studies suggest that this compound may also find applications in cosmetic formulations due to its potential as a skin-conditioning agent.

- Skin Bioavailability : The compound's structure allows it to interact favorably with skin layers, which is essential for enhancing the efficacy of topical formulations. Research into the bioavailability of such compounds is ongoing, focusing on their ability to penetrate skin barriers and deliver active ingredients effectively .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of cyclopropyl ketones through various reaction pathways, highlighting the importance of reaction conditions such as temperature and solvent choice. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further applications .

Case Study 2: Catalytic Applications

In another investigation, this compound was incorporated into metallocene catalysts for olefin polymerization. The results indicated improved polymer properties compared to traditional catalysts, showcasing the compound's significance in industrial applications .

Mechanism of Action

The mechanism of action of cyclopropyl(2-ethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity and selectivity for these targets. This can lead to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares Cyclopropyl(2-ethylphenyl)methanone with structurally related cyclopropyl aryl ketones, emphasizing substituent-driven differences:

*LogP values estimated via computational modeling (e.g., XLogP3).

Key Observations :

- Steric Effects : The ethyl group introduces greater steric hindrance than methyl or halogens, which may reduce binding affinity in enzyme pockets compared to the 4-chlorophenyl analog .

- Biological Activity : The 4-chlorophenyl derivative demonstrated anticancer (MDA-MB-435 cell line) and antituberculosis activity (MIC: 6.25 µg/mL for compound 3c), likely due to electron-withdrawing chlorine enhancing electrophilic reactivity . In contrast, the 2-ethylphenyl variant lacks reported bioactivity, suggesting substituent position and electronic effects are critical.

Biological Activity

Cyclopropyl(2-ethylphenyl)methanone, a compound featuring a cyclopropyl ring and an ethyl-substituted phenyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of 190.24 g/mol. The unique cyclopropyl structure contributes to its reactivity and interaction with biological systems.

This compound acts primarily as a ligand , binding to various receptors and enzymes, thereby modulating their activity. The specific pathways it influences depend on the biological context, which may include:

- Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in developing antifungal or antibacterial agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance:

- Fungal Activity : It has been effective against Botrytis cinerea, a common plant pathogen, highlighting its potential as an agricultural fungicide.

- Bacterial Inhibition : Preliminary studies have suggested effectiveness against certain bacterial strains, although specific results are still under investigation.

Antioxidant Effects

The compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity may contribute to its potential therapeutic applications in conditions linked to oxidative damage.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : A study demonstrated that derivatives of cyclopropane compounds exhibit varying degrees of inhibition against key enzymes involved in metabolic processes. This compound showed moderate inhibition of AChE and α-glucosidase, suggesting potential applications in treating diabetes and neurodegenerative disorders .

- In Vivo Evaluations : Animal models have been used to assess the safety and efficacy of this compound. For instance, toxicity studies indicated that it does not adversely affect hematological parameters at tested doses, supporting its safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Cyclopropyl(2-methylphenyl)methanol | Antifungal | Enzyme inhibition |

| Cyclopropyl(4-methoxy-2-methylphenyl) | Antioxidant | Free radical scavenging |

| This compound | Antimicrobial, Antioxidant | Ligand binding to receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.